Isobutyl butyrate

Overview

Description

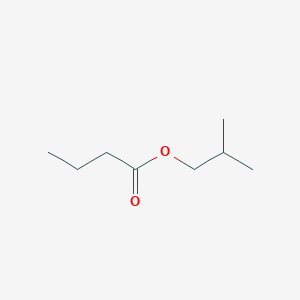

Isobutyl butyrate is an organic compound with the molecular formula C8H16O2. It is an ester formed by the condensation of isobutyric acid and isobutanol. This compound is known for its pleasant fruity aroma, making it a popular choice in the flavor and fragrance industry. It is a clear, colorless liquid that is insoluble in water but miscible with organic solvents like ethanol and diethyl ether.

Mechanism of Action

Target of Action

Isobutyl butyrate, also known as 2-methylpropyl 2-methylpropanoate, is a medium-chain ester Instead, it is used primarily as a solvent, especially for nitrocellulose lacquers and thinners, as well as coatings for plastic substrates .

Mode of Action

As a solvent, this compound’s mode of action is primarily physical rather than biochemical. It helps dissolve other substances, particularly in industrial applications. In the context of coatings, it can help evenly distribute other components and facilitate their application to various surfaces .

Biochemical Pathways

This compound can be produced via a de novo biosynthetic pathway derived from the converging sugar-utilizing pathway submodules to generate pyruvate. Then, the isobutanol and butyryl-CoA pathway submodules diverge from pyruvate to make the precursors isobutanol and butyryl-CoA. Finally, the ester biosynthesis submodule converges to synthesize this compound by the alcohol acyltransferase (AAT)-dependent condensation of isobutanol and butyryl-CoA .

Pharmacokinetics

Its volatility and lipophilicity suggest that it could be readily absorbed through the lungs and skin, as well as the gastrointestinal tract if ingested .

Result of Action

This compound is primarily used for its physical properties rather than its biological effects. As a solvent, it can help dissolve and distribute other substances. In the context of coatings, it can provide a smooth, even application of the product . It is also used as a flavoring agent due to its fruity scent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and the presence of other solvents. Its volatility increases with temperature, which can influence its rate of evaporation and its effectiveness in certain applications . Its stability and efficacy can also be affected by pH, light, and the presence of oxygen .

Biochemical Analysis

Biochemical Properties

Isobutyl butyrate interacts with various enzymes and proteins in biochemical reactions. It is synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . The nature of these interactions involves the conversion of butyrate and butanol into this compound through esterification .

Cellular Effects

Related compounds like butyrate have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules during its synthesis. It is produced by the esterification of isobutanol with butyric acid, a reaction facilitated by the enzyme lipase . This process involves binding interactions with the enzyme, leading to the activation of the enzyme and changes in gene expression related to the production of this compound .

Dosage Effects in Animal Models

Related compounds like butyrate have been studied for their protective effects on cerebral ischemic injury in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of ester biosynthesis. It is produced from the esterification of isobutanol with butyric acid, a process facilitated by the enzyme lipase . This pathway involves the interaction of this compound with enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl butyrate can be synthesized through the esterification of isobutyric acid and isobutanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically involves heating the reactants under reflux and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, this compound is often produced by the condensation of isobutyraldehyde under the action of a catalyst system, such as aluminum alkoxide. The reaction conditions include temperatures ranging from -30°C to 20°C and reaction times between 0.5 to 5 hours .

Chemical Reactions Analysis

Types of Reactions

Isobutyl butyrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isobutyric acid and isobutanol.

Oxidation: Strong oxidizing agents can oxidize this compound to produce various oxidation products.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Isobutyric acid and isobutanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Isobutyl butyrate has a wide range of applications in scientific research:

Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and its use in drug formulation.

Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

Isobutyl butyrate can be compared with other similar esters, such as:

Butyl butyrate: Also an ester with a fruity aroma, but formed from butyric acid and butanol.

Isobutyl acetate: Another ester with a pleasant aroma, formed from acetic acid and isobutanol.

Butyl isobutyrate: Similar to this compound but with a different structural arrangement.

This compound is unique due to its specific combination of isobutyric acid and isobutanol, which gives it distinct chemical properties and applications.

Biological Activity

Isobutyl butyrate (IBB) is an ester compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology, pharmacology, and food science. This article explores the biological activity of IBB, supported by recent research findings, case studies, and relevant data tables.

This compound is a colorless liquid with a fruity odor, commonly used as a flavoring agent in food products and as a fragrance in cosmetics. It is synthesized through the esterification of isobutanol and butyric acid. The compound has the chemical formula CHO and a molecular weight of 116.16 g/mol.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of butyrate derivatives, including IBB. For instance, butyrate has been shown to exert direct antimicrobial effects against various strains of bacteria such as Acinetobacter baumannii and Escherichia coli . The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

Metabolic Engineering for Enhanced Production

A significant advancement in the understanding of IBB's biological activity comes from metabolic engineering studies. Researchers engineered a synthetic Escherichia coli coculture to enhance the production of IBB by compartmentalizing sugar utilization and ester biosynthesis pathways. This approach improved production titers significantly—up to 392 mg/L—compared to traditional monoculture methods . The engineered coculture utilized glucose and xylose simultaneously, optimizing resource allocation and reducing byproduct formation.

Case Studies

- Synthetic Coculture Engineering : A study demonstrated that compartmentalizing different metabolic pathways in E. coli specialists allowed for efficient production of IBB while minimizing unwanted byproducts. The coculture maintained stable production rates under controlled pH conditions (between 6.0 and 7.0), highlighting the importance of environmental factors in bioproduction systems .

- Antimicrobial Activity Assessment : A literature survey indicated that butyrate derivatives exhibit significant antimicrobial activity, which could be leveraged in therapeutic applications against resistant bacterial strains . This opens avenues for developing new antimicrobial agents based on IBB’s structure.

Safety and Toxicological Profile

This compound has been evaluated for its safety profile through various assays:

- Genotoxicity : Studies indicate that IBB is not genotoxic, showing negative results in the BlueScreen assay for cytotoxicity and genotoxicity .

- Toxicological Assessments : Evaluations have shown no significant adverse effects at typical exposure levels, making it suitable for use in food products .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

2-methylpropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNRWTWDWVHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047557 | |

| Record name | Isobutyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweet, fruity, apple-like, pineapple-like odour | |

| Record name | Isobutyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.90 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most fixed oils; slightly soluble in water; insoluble in glycerol, 1 ml in 8 ml 60% alcohol (in ethanol) | |

| Record name | Isobutyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | Isobutyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

539-90-2 | |

| Record name | Isobutyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827NDQ0P0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing isobutyl butyrate?

A1: this compound is primarily synthesized through the esterification of butyric acid with isobutyl alcohol. This reaction can be catalyzed by various catalysts, with research focusing on both traditional and greener alternatives. Several studies highlight the effectiveness of different catalysts:

- Tungstosilicic acid: [] This catalyst demonstrated high efficiency, yielding up to 99.1% this compound under optimized conditions (120-137 °C, 1h reaction time).

- Solid superacids: Researchers explored solid superacids like TiO2/SO42- [], ZrO2—SO42- [], and SO42-/TiO2-Fe2O3 [], achieving yields exceeding 88%, 98%, and 98.5% respectively. These catalysts offer advantages like ease of separation and reusability.

- Metal sulfates: Cerium sulfate [] and gallium sulfate [] were also found to be effective catalysts, promoting high yields (86.1% and 86.5% respectively) and exhibiting good reusability.

Q2: How does the choice of catalyst impact the synthesis of this compound?

A2: Different catalysts influence the reaction rate, yield, and selectivity of this compound synthesis.

- Activity: Solid superacids generally exhibit higher catalytic activity compared to traditional mineral acids due to their stronger acidity. [, , ]

- Selectivity: The choice of catalyst can impact the formation of byproducts. Solid superacids tend to offer higher selectivity towards this compound, minimizing unwanted side reactions. [, , ]

- Reusability: Solid acid catalysts can be easily separated from the reaction mixture and reused, offering economic and environmental advantages. [, , , ]

Q3: Can this compound be produced using sustainable methods?

A3: Yes, research explores the biosynthesis of this compound using engineered Escherichia coli cocultures. [] This method utilizes mixed sugars (glucose and xylose) as a feedstock and compartmentalizes the metabolic pathways for efficient production, achieving a titer of 392 mg/L, significantly higher than monoculture systems.

Q4: Beyond its aroma, what are the applications of this compound?

A4: this compound's applications extend beyond its use as a flavor and fragrance agent. It is also being explored as a potential biofuel due to its favorable combustion properties. []

Q5: How is this compound characterized and quantified?

A5: Several analytical techniques are employed for the characterization and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, particularly in food and fragrance analysis. [, , , , ]

- Infrared Spectroscopy (IR): IR spectroscopy helps confirm the identity of this compound by analyzing its functional groups. []

- Solid Phase Microextraction (SPME): This technique is often coupled with GC-MS to extract and preconcentrate volatile compounds like this compound from various matrices. [, , ]

Q6: What are the key considerations for quality control during this compound production?

A6: Ensuring the quality and consistency of this compound during production is crucial, especially for applications in food and fragrance industries. Key considerations include:

- Purity: Monitoring the presence of impurities and byproducts formed during synthesis is essential. Techniques like GC-MS are routinely used to assess purity levels. [, , , , ]

- Aroma Profile: The characteristic fruity odor of this compound is a critical quality attribute. Sensory analysis by trained panelists can be employed to evaluate aroma profile and intensity. []

Q7: What are the known safety concerns related to this compound?

A8: While this compound is generally recognized as safe for its intended uses in food and fragrances, a dedicated safety assessment by the Research Institute for Fragrance Materials (RIFM) provides more detailed information. []

Q8: What are the potential areas for future research on this compound?

A8: Future research on this compound could focus on:

- Optimizing Biosynthesis: Further research can optimize the engineered E. coli coculture system for enhanced this compound production, exploring genetic modifications and fermentation conditions to maximize titer and yield. []

Q9: How can research on this compound benefit from cross-disciplinary collaborations?

A9: Cross-disciplinary collaborations can significantly advance this compound research:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.